
1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring attached to a carbonitrile group and a benzyl group substituted with three methyl groups at the 2, 4, and 6 positions
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile can be synthesized through several methods. One common approach involves the alkylation of cyclobutanone with 2,4,6-trimethylbenzyl bromide in the presence of a strong base such as sodium hydride. The resulting intermediate is then treated with a cyanide source, such as sodium cyanide, to introduce the carbonitrile group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride as a base and various nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Benzyl-substituted derivatives.
科学的研究の応用
1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and polymers.
作用機序
The mechanism of action of 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the carbonitrile group can facilitate interactions with nucleophiles, while the benzyl group may enhance lipophilicity and membrane permeability.
類似化合物との比較
1-Benzylcyclobutane-1-carbonitrile: Lacks the methyl substitutions on the benzyl group.
1-(2,4-Dimethylbenzyl)cyclobutane-1-carbonitrile: Has two methyl groups instead of three.
1-(2,6-Dimethylbenzyl)cyclobutane-1-carbonitrile: Methyl groups are positioned differently.
Uniqueness: 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile is unique due to the specific arrangement of methyl groups on the benzyl ring, which can influence its chemical reactivity and physical properties. This structural uniqueness may result in distinct biological activities and applications compared to its analogs.
特性
分子式 |
C15H19N |
|---|---|
分子量 |
213.32 g/mol |
IUPAC名 |
1-[(2,4,6-trimethylphenyl)methyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C15H19N/c1-11-7-12(2)14(13(3)8-11)9-15(10-16)5-4-6-15/h7-8H,4-6,9H2,1-3H3 |
InChIキー |
SOPOJAGWCJCEQX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)CC2(CCC2)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



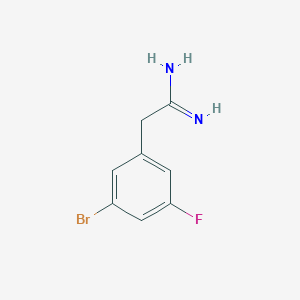
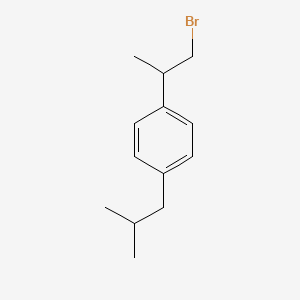
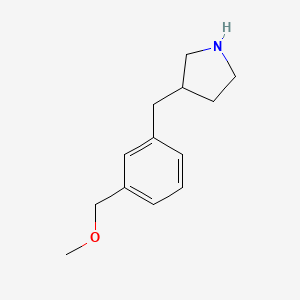
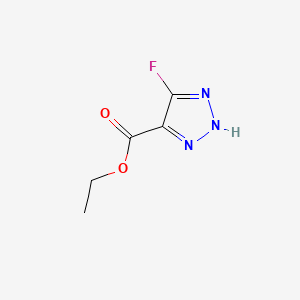
![[1-(Methanesulfonylmethyl)cyclopropyl]methanol](/img/structure/B13603978.png)


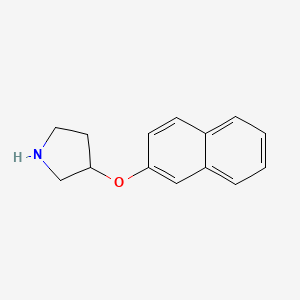
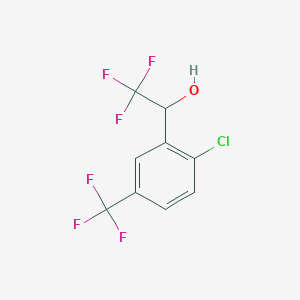
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B13604032.png)
![1-[4-(methoxymethyl)phenyl]Piperazine](/img/structure/B13604038.png)


